N-(1-benzylpiperidin-4-yl)-2-(2-nitrophenyl)acetamide
Overview
Description
“N-(1-benzylpiperidin-4-yl)-2-(2-nitrophenyl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a piperidine ring, a benzyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-benzylpiperidin-4-yl)-2-(2-nitrophenyl)acetamide” typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and piperidine.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nitration reaction of an appropriate phenyl precursor.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of “this compound” would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted benzyl or nitrophenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic or anti-inflammatory effects.
Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of “N-(1-benzylpiperidin-4-yl)-2-(2-nitrophenyl)acetamide” would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)-2-(2-nitrophenyl)acetamide: can be compared with other acetamide derivatives such as:
Uniqueness
- The presence of the nitrophenyl group in “this compound” may confer unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds with different substituents.
Properties
CAS No. |
208184-80-9 |
---|---|
Molecular Formula |
C20H23N3O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C20H23N3O3/c24-20(14-17-8-4-5-9-19(17)23(25)26)21-18-10-12-22(13-11-18)15-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,21,24) |
InChI Key |
TZOIMAXWWXASDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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